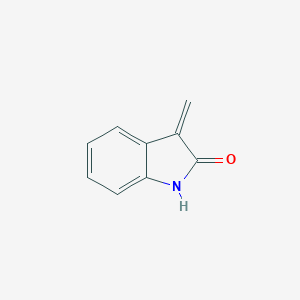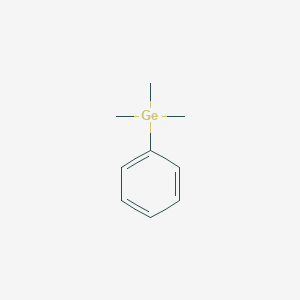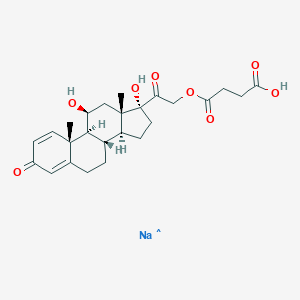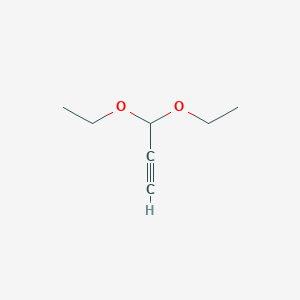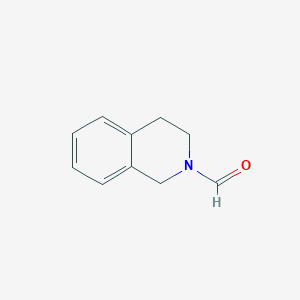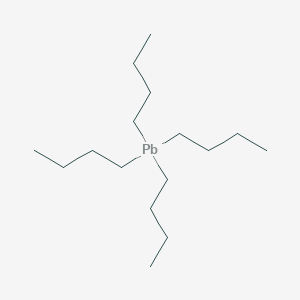
Plumbane, tetrabutyl-
Übersicht
Beschreibung
Plumbane, tetrabutyl-, also known as tetrabutylplumbane, is a compound that is part of the lead and inorganic lead compounds .
Synthesis Analysis
The synthesis of related compounds has been studied extensively. For instance, phase-transfer catalytic reactions involving the use of tetrabutylammonium hydroxide (TBAH) as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions are among the popular choices for the synthesis of fullerenol, a polyhydroxylated fullerene . Another study reported the synthesis of phosphonium hexatungstate compounds using tetramethyl- and tetrabutyl-phosphonium bromide .Molecular Structure Analysis
While specific structural information on tetrabutylplumbane is limited, related compounds such as tetraethyllead have been studied. Tetraethyllead has a tetrahedral structure with an equilibrium distance between lead and hydrogen of 1.73 Å .Chemical Reactions Analysis
Phase-transfer catalytic reactions involving tetrabutylammonium hydroxide (TBAH) as a catalyst are commonly used in the synthesis of fullerenol . Another study investigated the kinetics of the synthesis of tert-butyl peroxy-2-ethylhexanoate in a capillary microreactor .Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally . Another study investigated the physicochemical and thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF6), and their change with the addition of Al2O3 .Wissenschaftliche Forschungsanwendungen
1. Tetrabutylammonium Hydroxide (TBAH) in Phase-Transfer Catalytic Synthesis
- Application Summary: TBAH is used as a catalyst in phase-transfer catalytic reactions for the synthesis of fullerenol, a polyhydroxylated fullerene .
- Methods of Application: The process involves using TBAH as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions . The level of hydroxylation, i.e., the number of hydroxyl groups per fullerenol molecule, is influenced by the amount of TBAH and NaOH .
- Results: The process responded to the variation of the amount of TBAH in a nonlinear manner with a local maximum achieved from 24 drops TBAH (giving 13 OH groups) and a local minimum from 48 drops (giving 8 groups) .
2. Plumbene in Nanomaterials
- Application Summary: Plumbene, a new two-dimensional material, is a single layer of lead atoms hexagonally arranged like a honeycomb structure . It has applications as a topological insulator .
- Methods of Application: The paper compares the structure and properties of graphene, silicene, and plumbene for the application of plumbene in batteries, machine manufacturing, shipbuilding, etc .
- Results: The lattice constant of plumbene is 4.93 Å, and the nearest neighbor atoms’ Pb–Pb bond distance in plumbene is 3.00 Å . The Pb–Pb bond angle in plumbene is 108.34° , which results in a buckled structure of plumbene .
3. TBAH in Cellulose Dissolution
- Application Summary: TBAH is used for the dissolution of 10wt% cellulose under room temperature conditions .
- Methods of Application: The cellulose is mixed with a solution of TBAH, which acts as a solvent .
- Results: The cellulose dissolves in the TBAH solution, which can be used for further processing or analysis .
4. TBAH in Synthesis of 1,2,4-Oxadiazoles
- Application Summary: TBAH is used as a catalyst during the synthesis of 1,2,4-oxadiazoles .
- Methods of Application: The oxadiazole precursors are reacted in the presence of TBAH, which facilitates the formation of the oxadiazole ring .
- Results: The reaction leads to the formation of 1,2,4-oxadiazoles .
5. Plumbene in Energy Storage
- Application Summary: Plumbene has potential applications in energy storage devices such as rechargeable lithium-and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Methods of Application: Plumbene can be used as an electrode material in these batteries due to its unique electronic properties .
- Results: The use of plumbene in these applications could potentially improve the performance of these energy storage devices .
6. Plumbene in Energy Conversion
- Application Summary: Plumbene has potential applications in energy conversion processes such as photocatalytic fuel production, including hydrogen evolution from water splitting, and carbon dioxide reduction .
- Methods of Application: Plumbene can be used as a photocatalyst in these reactions due to its unique electronic and optical properties .
- Results: The use of plumbene in these applications could potentially improve the efficiency of these energy conversion processes .
7. TBAH in Alkylation of Nitriles
- Application Summary: TBAH is used in the alkylation of nitriles .
- Methods of Application: The nitrile is reacted with an alkylating agent in the presence of TBAH .
- Results: The reaction leads to the formation of alkylated nitriles .
8. TBAH in Preparation of Fatty Acid Salts
- Application Summary: TBAH is used in the preparation of TBAH salts of fatty acids .
- Methods of Application: Fatty acids are reacted with TBAH to form the corresponding TBAH salts .
- Results: The reaction leads to the formation of TBAH salts of fatty acids .
9. Plumbene in Nuclear Power Generation
- Application Summary: Plumbene has potential applications in nuclear plants for power generations .
- Methods of Application: The specific methods of application in nuclear power generation are not yet fully explored .
- Results: The use of plumbene in these applications could potentially improve the efficiency of power generation in nuclear plants .
10. Plumbene in Preparation of Nanocomposites
- Application Summary: Plumbene can be used in the preparation of plumbene-reinforced nanocomposites .
- Methods of Application: The specific methods of application in the preparation of nanocomposites are not yet fully explored .
- Results: The use of plumbene in these applications could potentially improve the properties of the resulting nanocomposites .
11. Plumbene in Electronics Industry
- Application Summary: Plumbene can have predicted applications where conductivity is the prime concern .
- Methods of Application: The specific methods of application in the electronics industry are not yet fully explored .
- Results: The use of plumbene in these applications could potentially improve the performance of electronic devices .
12. Plumbene in Biomedicines
- Application Summary: Plumbene can have potential applications in biomedicines .
- Methods of Application: The specific methods of application in biomedicines are not yet fully explored .
- Results: The use of plumbene in these applications could potentially improve the effectiveness of certain biomedical treatments .
Safety And Hazards
Tetrabutylammonium bromide is classified as harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child . Another safety data sheet indicates that tetrabutylammonium hydroxide is highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction .
Eigenschaften
IUPAC Name |
tetrabutylplumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQHJGWPOQNCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Pb](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062063 | |
| Record name | Plumbane, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plumbane, tetrabutyl- | |
CAS RN |
1920-90-7 | |
| Record name | Tetrabutylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1920-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumbane, tetrabutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001920907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumbane, tetrabutyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Plumbane, tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Plumbane, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



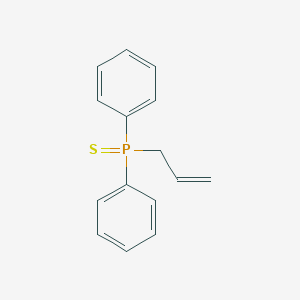
![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)
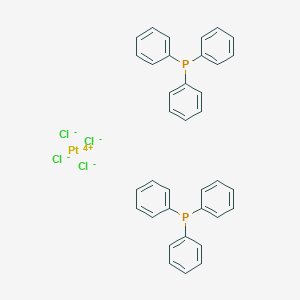
![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)
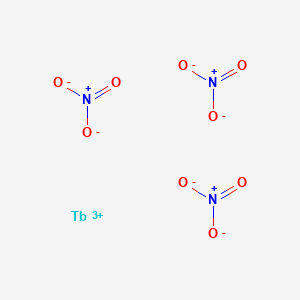
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
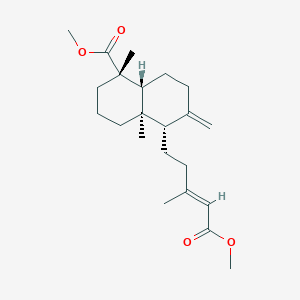
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
